molecular formula C8H6BrFO2 B13501071 3-Bromo-2-fluoro-5-methoxybenzaldehyde

3-Bromo-2-fluoro-5-methoxybenzaldehyde

Cat. No.: B13501071
M. Wt: 233.03 g/mol
InChI Key: NNWOCWWNPRIQOT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methoxybenzaldehyde: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-5-methoxybenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-5-methoxybenzaldehyde using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: The major product is 3-Bromo-2-fluoro-5-methoxybenzoic acid.

    Reduction: The major product is 3-Bromo-2-fluoro-5-methoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the compound acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms. This makes the aldehyde group more reactive towards nucleophiles, facilitating various substitution and addition reactions .

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzaldehyde
  • 2-Fluoro-5-methoxybenzaldehyde
  • 3-Fluoro-4-methoxybenzaldehyde

Comparison: 3-Bromo-2-fluoro-5-methoxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which significantly influences its reactivity and chemical properties. Compared to 2-Bromo-5-fluorobenzaldehyde, the methoxy group in this compound provides additional electron-donating effects, altering its reactivity in electrophilic aromatic substitution reactions .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

3-bromo-2-fluoro-5-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrFO2/c1-12-6-2-5(4-11)8(10)7(9)3-6/h2-4H,1H3

InChI Key

NNWOCWWNPRIQOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Br)F)C=O

Origin of Product

United States

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